molecular formula C5H11NO B8088562 cis-4-Methylpyrrolidin-3-ol

cis-4-Methylpyrrolidin-3-ol

Cat. No.: B8088562
M. Wt: 101.15 g/mol
InChI Key: PTYCBNUHKXMSSA-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-Methylpyrrolidin-3-ol: pyrrolidines . It is characterized by a five-membered ring structure containing an oxygen atom and a methyl group at the 4th position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyrrolidin-3-one: One common synthetic route involves the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Hydrogenation of Pyrrolidin-3-one: Another method involves the catalytic hydrogenation of pyrrolidin-3-one using a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, this compound is often synthesized through continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form pyrrolidin-3-one using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: The compound can undergo further reduction to produce secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: Pyrrolidin-3-one.

  • Reduction: Secondary amines.

  • Substitution: Various N-alkylated derivatives.

Scientific Research Applications

Chemistry: cis-4-Methylpyrrolidin-3-ol is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, such as neurological disorders and cardiovascular conditions. Industry: this compound is employed in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which cis-4-Methylpyrrolidin-3-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Pyrrolidin-3-one: A closely related compound with an oxygen atom in the ring structure.

  • N-Methylpyrrolidone (NMP): A compound with a similar ring structure but with a nitrogen atom in the ring.

  • 4-Methylpiperidine: A compound with a six-membered ring structure and a methyl group at the 4th position.

Uniqueness: cis-4-Methylpyrrolidin-3-ol is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of the hydroxyl group and the methyl group at the 4th position contribute to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

(3R,4R)-4-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYCBNUHKXMSSA-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.